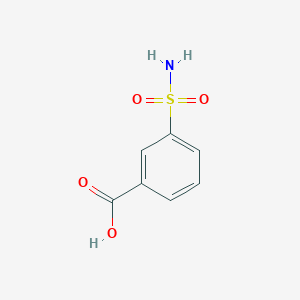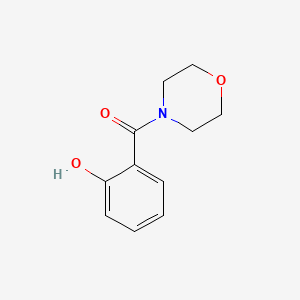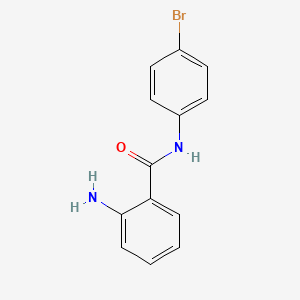
2-Amino-n-(4-bromophenyl)benzamide
Overview
Description
2-Amino-n-(4-bromophenyl)benzamide is a chemical compound with the molecular formula C13H11BrN2O and a molecular weight of 291.15 . It is a benzamide derivative .
Synthesis Analysis
The synthesis of benzamide derivatives, including 2-Amino-n-(4-bromophenyl)benzamide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of 2-Amino-n-(4-bromophenyl)benzamide consists of a benzamide group attached to a bromophenyl group . The InChI code for this compound is 1S/C13H11BrN2O/c14-9-5-7-10 (8-6-9)16-13 (17)11-3-1-2-4-12 (11)15/h1-8H,15H2, (H,16,17) .Physical And Chemical Properties Analysis
2-Amino-n-(4-bromophenyl)benzamide has a molecular weight of 291.15 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis of Benzamides
Specific Scientific Field
Summary of the Application
Benzamides, including “2-Amino-n-(4-bromophenyl)benzamide”, are synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .
Methods of Application or Experimental Procedures
The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reversibility of the benzamides was studied by adding the appropriate secondary amide, N-butyl benzamide, and water to a tube, then adding toluene and diatomite earth@IL/ZrCl4, and heating under ultrasonic irradiation for 1 hour .
Results or Outcomes
The method resulted in high-yielding and eco-friendly process for the synthesis of benzamides . The prepared catalyst provides active sites for the synthesis of benzamides .
Antimicrobial and Antibiofilm Actions
Specific Scientific Field
Summary of the Application
Compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens .
Methods of Application or Experimental Procedures
The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC . The new compounds were tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .
Results or Outcomes
The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .
Antiviral Activity
Summary of the Application
A series of novel N-phenylbenzamide derivatives, including “2-Amino-n-(4-bromophenyl)benzamide”, were synthesized and their anti-EV 71 activities were assayed in vitro . These compounds have shown promising potential for developing novel antiviral agents to fight Enterovirus 71 (EV 71), a single-strained and positive sense RNA virus that belongs to the Picornaviridae family .
Methods of Application or Experimental Procedures
The compounds were synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC . The new compounds were tested for antiviral action against EV 71 strains .
Results or Outcomes
Among the compounds tested, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was active against the EV 71 strains tested at low micromolar concentrations, with IC50 values ranging from 5.7 ± 0.8–12 ± 1.2 μM . Its cytotoxicity to Vero cells (TC50 = 620 ± 0.0 μM) was far lower than that of pirodavir (TC50 = 31 ± 2.2 μM) .
Anticancer Activity
Summary of the Application
The anticancer screening of synthesized N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives, including “2-Amino-n-(4-bromophenyl)benzamide”, was conducted against the oestrogen receptor positive human breast adenocarcinoma, MCF7 .
Methods of Application or Experimental Procedures
The synthesized compounds were screened for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma, MCF7, in comparison to a standard drug (5-fluorouracil) using the SRB assay .
Results or Outcomes
The results of the anticancer screening are not provided in the source .
properties
IUPAC Name |
2-amino-N-(4-bromophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUHAPZEIHHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333055 | |
| Record name | 2-amino-n-(4-bromophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-n-(4-bromophenyl)benzamide | |
CAS RN |
50735-55-2 | |
| Record name | 2-amino-n-(4-bromophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

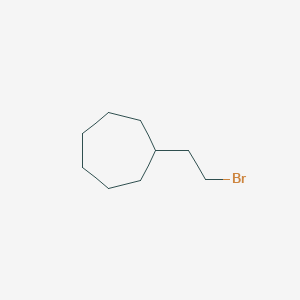
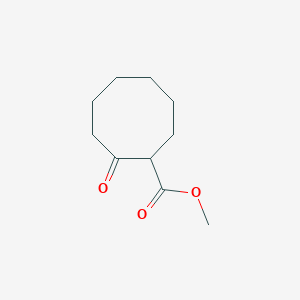
![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)
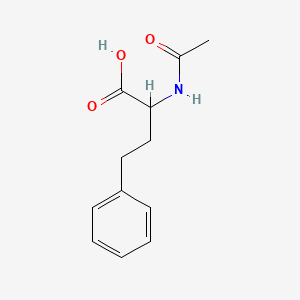
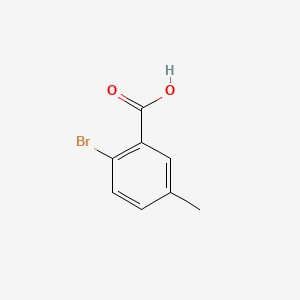
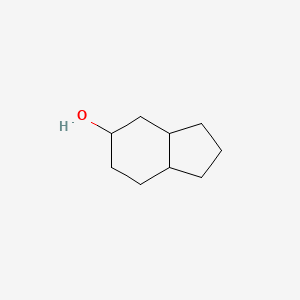
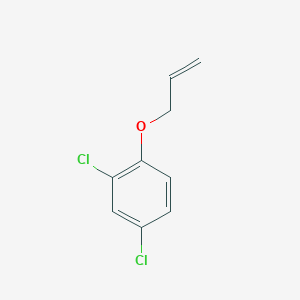
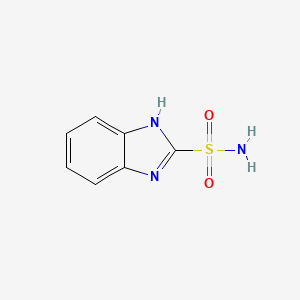
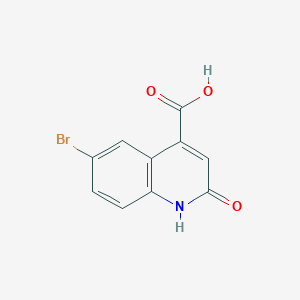
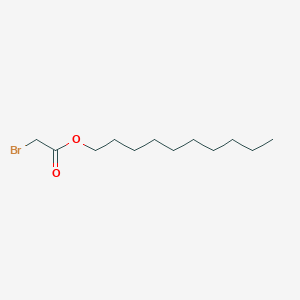
![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)

